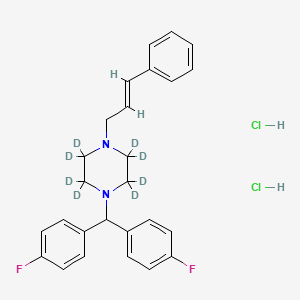

Flunarizine-d8 (dihydrochloride)

Description

BenchChem offers high-quality Flunarizine-d8 (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flunarizine-d8 (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H28Cl2F2N2 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H/b7-4+;;/i17D2,18D2,19D2,20D2;; |

InChI Key |

RXKMOPXNWTYEHI-ZIXVZTTGSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl |

Origin of Product |

United States |

The Significance of Stable Isotope Labeled Compounds in Scientific Investigation

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element. creative-proteomics.com Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This subtle atomic alteration provides a unique "tag" that allows researchers to track the molecule through complex biological or chemical systems without altering its fundamental chemical properties. moravek.com

The utility of these compounds spans a wide array of scientific disciplines. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope labeling is instrumental. symeres.com By introducing a deuterated version of a drug, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) within an organism. acs.org This is crucial for understanding how a potential new drug behaves in the body.

Furthermore, stable isotope labeling is a cornerstone of modern analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org In mass spectrometry, the labeled compound can be used as an internal standard, allowing for precise and accurate quantification of the unlabeled drug in biological samples like plasma or tissue. diagnosticsworldnews.com This is because the labeled and unlabeled compounds co-elute during chromatographic separation but are distinguishable by their mass-to-charge ratio in the mass spectrometer. nih.gov This technique significantly enhances the reliability and sensitivity of bioanalytical methods. researchgate.net

The Foundational Role of Flunarizine D8 Dihydrochloride As a Research Probe

De Novo Synthesis Approaches for Deuterated Flunarizine Analogs

The synthesis of Flunarizine-d8 (dihydrochloride) is a multi-step process that requires careful control of reaction conditions to ensure the selective introduction of the desired functional groups and to maintain the integrity of the deuterium labeling. The primary strategy involves the use of a commercially available deuterated starting material, piperazine-d8 dihydrochloride, which simplifies the synthetic route and ensures a high level of deuterium incorporation in the final molecule.

Multi-Step Reaction Sequences and Key Intermediates

A plausible synthetic route commences with the mono-N-alkylation of piperazine-d8 dihydrochloride. To achieve selective mono-alkylation and prevent the formation of undesired bis-alkylated products, a large excess of the piperazine starting material can be used. Alternatively, one of the nitrogen atoms of piperazine-d8 can be temporarily protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

The first alkylation step typically involves the reaction of piperazine-d8 with (E)-1-chloro-3-phenylprop-2-ene (cinnamyl chloride) in the presence of a base to neutralize the hydrogen chloride formed during the reaction. This yields the intermediate, (E)-1-cinnamylpiperazine-d8.

The second key fragment is 1,1'-bis(4-fluorophenyl)methyl chloride, also known as 4,4'-difluorobenzhydryl chloride. This electrophile is then reacted with the remaining secondary amine of (E)-1-cinnamylpiperazine-d8 in a second N-alkylation step. This reaction is also carried out in the presence of a base to yield the free base of Flunarizine-d8.

Finally, the Flunarizine-d8 free base is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or isopropanol. The resulting salt is then typically purified by recrystallization.

Key Intermediates in the Synthesis of Flunarizine-d8 (dihydrochloride):

| Compound Name | Structure | Role in Synthesis |

| Piperazine-d8 dihydrochloride | Deuterated starting material | |

| (E)-1-Chloro-3-phenylprop-2-ene (Cinnamyl chloride) | First alkylating agent | |

| 1,1'-Bis(4-fluorophenyl)methyl chloride | Second alkylating agent | |

| (E)-1-Cinnamylpiperazine-d8 | Mono-alkylated intermediate | |

| Flunarizine-d8 (free base) | Final product before salt formation |

Strategies for Deuterium Incorporation and Labeling Specificity

The choice of piperazine-d8 as the deuterated synthon is advantageous because it is commercially available with high isotopic purity. This ensures that the final Flunarizine-d8 product will also have a high degree of deuteration.

Evaluation of Deuterium Purity and Isotopic Enrichment

The determination of deuterium purity and isotopic enrichment is a critical step in the characterization of Flunarizine-d8. Mass spectrometry is the primary technique employed for this purpose. usask.ca

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion of Flunarizine-d8 and to resolve the isotopic cluster. The theoretical exact mass of the [M+H]⁺ ion of non-deuterated Flunarizine is 405.2166 g/mol , while for Flunarizine-d8, it is expected to be approximately 413.2669 g/mol . By analyzing the relative intensities of the peaks corresponding to the deuterated (d8) and non-deuterated (d0) species, as well as any other minor isotopologues (d1-d7), the isotopic enrichment can be calculated.

Tandem mass spectrometry (MS/MS) can provide further confirmation of the location of the deuterium labels. nih.gov Fragmentation of the parent ion will yield characteristic fragment ions. For Flunarizine-d8, the fragment ion corresponding to the piperazine-d8 ring will show a mass shift of +8 amu compared to the corresponding fragment from non-deuterated Flunarizine. For instance, a common fragmentation pathway for Flunarizine involves the cleavage of the bond between the benzhydryl group and the piperazine ring. The resulting fragment containing the piperazine ring would be observed at a higher m/z value for the deuterated analog.

Table of Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry Analysis:

| Compound | Molecular Ion [M+H]⁺ (approx.) | Key Fragment Ion (piperazine-containing) (approx.) |

| Flunarizine | 405.2 | Varies depending on fragmentation |

| Flunarizine-d8 | 413.2 | Expected +8 amu shift from non-deuterated fragment |

Structural Elucidation Techniques for Deuterated Analogs

The confirmation of the chemical structure of Flunarizine-d8 and the verification of the deuterium incorporation site are achieved through a combination of advanced spectroscopic methods.

Advanced Spectroscopic Methods for Confirmation of Deuteration (e.g., NMR, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are indispensable tools for structural elucidation. In the ¹H NMR spectrum of Flunarizine-d8, the signals corresponding to the protons on the piperazine ring, which are present in the spectrum of non-deuterated Flunarizine, will be absent. chemicalbook.comnih.gov This provides direct evidence of successful deuteration at the intended positions. The remaining signals corresponding to the protons on the cinnamyl and bis(4-fluorophenyl)methyl groups should remain, and their chemical shifts and coupling patterns would be consistent with the expected structure.

In the ¹³C NMR spectrum of Flunarizine-d8, the carbons of the piperazine ring will exhibit a characteristic coupling to deuterium (C-D coupling), resulting in multiplets for these signals, which are typically triplets for a CD₂ group. The chemical shifts of these carbons will also be slightly shifted upfield compared to the non-deuterated analog due to the isotopic effect of deuterium.

High-Resolution Mass Spectrometry (HRMS): As mentioned previously, HRMS provides an accurate mass measurement of the molecular ion, which can confirm the elemental composition of Flunarizine-d8, including the presence of eight deuterium atoms. nih.gov The high resolution of this technique allows for the differentiation between the deuterated compound and any potential impurities or non-deuterated starting material. The observed isotopic pattern in the mass spectrum should match the theoretical distribution for a molecule containing eight deuterium atoms.

Advanced Analytical Methodologies Utilizing Flunarizine D8 Dihydrochloride

Development and Validation of Quantitative Bioanalytical Methods

The development and validation of robust quantitative bioanalytical methods are paramount for the accurate measurement of drug concentrations in biological matrices. These methods are essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of an appropriate internal standard is a cornerstone of this process, compensating for variability during sample preparation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. biopharmaservices.com This powerful technique allows for the precise measurement of analytes in complex biological samples like plasma. magtech.com.cnnih.gov

Flunarizine-d8 (dihydrochloride) is ideally suited for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays for the quantification of flunarizine (B1672889). nih.gov SIL-IS are considered the most appropriate choice for internal standards in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest. biopharmaservices.com This close similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. nih.govacanthusresearch.com

In a typical LC-MS/MS method, Flunarizine-d8 is added to plasma samples at a known concentration before sample preparation. nih.gov The instrument then measures the ratio of the response of the analyte (flunarizine) to the response of the SIL-IS (Flunarizine-d8). nih.gov Because both compounds are affected similarly by experimental variations, this ratio remains constant, leading to highly accurate and precise quantification. nih.govnih.gov For instance, in one validated method, the multiple reaction monitoring (MRM) transitions were m/z 405.2 → 203.2 for flunarizine and m/z 413.1 → 203.2 for Flunarizine-d8, allowing for their distinct detection. nih.gov

Table 1: LC-MS/MS Transitions for Flunarizine and Flunarizine-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Flunarizine | 405.2 | 203.2 |

| Flunarizine-d8 | 413.1 | 203.2 |

This table is based on data from a high-throughput LC-MS/MS method for the determination of flunarizine in human plasma. nih.gov

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the analyte, leading to ion suppression or enhancement. nih.govnih.gov This can adversely affect the accuracy and reproducibility of the method. acs.orgtandfonline.com

The use of a SIL-IS like Flunarizine-d8 is a highly effective strategy to mitigate matrix effects. tandfonline.com Since Flunarizine-d8 co-elutes with flunarizine and has nearly identical ionization characteristics, any ion suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree. nih.gov Consequently, the ratio of their signals remains unaffected, ensuring that the quantitative accuracy of the measurement is maintained even in the presence of significant matrix effects. biopharmaservices.comnih.gov

In a validated LC-MS/MS method for flunarizine in human plasma using Flunarizine-d8 as the internal standard, the accuracy was reported to be between 96.1% and 103.1%, with intra- and inter-batch precision (expressed as the coefficient of variation, CV) of less than or equal to 5.2%. nih.gov These excellent performance characteristics underscore the value of using a SIL-IS to achieve reliable and robust bioanalytical data.

Table 2: Accuracy and Precision Data for Flunarizine Quantification using Flunarizine-d8 as SIL-IS

| Parameter | Result |

| Accuracy | 96.1% - 103.1% |

| Intra-batch Precision (CV) | ≤ 5.2% |

| Inter-batch Precision (CV) | ≤ 5.2% |

This table presents data from a study validating a high-throughput LC-MS/MS method. nih.gov

The optimization of chromatographic parameters is crucial for achieving good separation and peak shape, which are essential for accurate quantification in LC-MS/MS analysis. When using a SIL-IS like Flunarizine-d8, the goal is to have the internal standard co-elute with the analyte or elute very closely to it.

In a high-throughput LC-MS/MS method, chromatographic separation was achieved on a Hypersil Gold C18 column (50 × 2.1 mm, 3 μm) with a mobile phase consisting of methanol (B129727) and 10 mm ammonium (B1175870) formate (B1220265) (pH 3.0) in a 90:10 (v/v) ratio. nih.gov This setup allowed for a short run time, which is advantageous for high-throughput analysis. The choice of column and mobile phase is critical to ensure that both flunarizine and Flunarizine-d8 are well-retained and elute with symmetrical peaks, free from interference from matrix components.

Ultra-Performance Liquid Chromatography (UPLC) in Quantitative Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC. nih.govnih.gov This results in significantly improved resolution, sensitivity, and speed of analysis. The principles of using Flunarizine-d8 as a SIL-IS in LC-MS/MS are directly applicable and equally beneficial in UPLC-MS/MS methods. The enhanced chromatographic efficiency of UPLC can further improve the separation of the analyte and internal standard from interfering matrix components, thereby complementing the matrix effect-mitigating properties of the SIL-IS and leading to even more robust and sensitive quantitative assays. researchgate.net

Alternative Chromatographic Separation Techniques for Research Applications

While conventional reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique, alternative chromatographic methods offer unique advantages for specific research applications involving deuterated compounds like Flunarizine-d8. ijpsr.com These techniques can provide enhanced selectivity, reduced sample preparation time, and the ability to analyze complex biological samples directly. wikipedia.orgresearchgate.net

Micellar Liquid Chromatography (MLC)

Micellar Liquid Chromatography (MLC) is a sub-type of RP-HPLC that utilizes a mobile phase containing a surfactant at a concentration above its critical micellar concentration (CMC). nih.govraco.cat This creates micelles that can solubilize both hydrophobic and hydrophilic analytes, altering the separation mechanism and offering distinct advantages. researchgate.netraco.cat

MLC is particularly beneficial for the analysis of pharmaceutical compounds and can be a superior alternative to ion-exchange or ion-pairing chromatography for separating charged molecules and mixtures of charged and neutral species. wikipedia.org One of the key advantages of MLC is the ability to directly inject physiological fluids like serum and urine, as the micelles help to solubilize proteins and other endogenous matrix components, simplifying sample preparation. wikipedia.orgresearchgate.netjapsonline.com This can be particularly useful in preclinical studies where efficient and high-throughput analysis is often required. The technique has been successfully applied to the analysis of various drugs in biological samples. nih.gov

Key Features of Micellar Liquid Chromatography:

| Feature | Description |

| Mobile Phase | Aqueous solution containing a surfactant (e.g., SDS, Brij-35) above its CMC, often with a small amount of organic modifier. raco.cat |

| Stationary Phase | Typically a conventional reversed-phase column (e.g., C18) where the surface is modified by the adsorption of surfactant monomers. researchgate.netchromatographyonline.com |

| Separation Mechanism | Based on the differential partitioning of analytes between the bulk aqueous phase, the micelles, and the surfactant-modified stationary phase. researchgate.net |

| Advantages | Direct injection of biological fluids, enhanced selectivity for certain compounds, and cost-effectiveness due to the use of predominantly aqueous mobile phases. ijpsr.comwikipedia.orgresearchgate.net |

Microemulsion Liquid Chromatography (MELC)

Microemulsion Liquid Chromatography (MELC) is another advanced chromatographic technique that employs a microemulsion as the mobile phase. researchgate.netresearchgate.net A microemulsion is a thermodynamically stable, isotropic, and clear solution typically composed of an oil phase, an aqueous phase, a surfactant, and a co-surfactant. researchgate.netresearchgate.netresearchgate.net

Similar to MLC, MELC has a strong capacity to solubilize a wide range of analytes, from hydrophilic to lipophilic. researchgate.netresearchgate.net This makes it a versatile technique for the analysis of complex mixtures and can reduce the need for extensive sample pretreatment. researchgate.net Oil-in-water (o/w) microemulsions are commonly used as mobile phases in reversed-phase HPLC. researchgate.netnih.gov The unique microenvironment of the mobile phase allows for enhanced separation efficiency and speed for certain applications. researchgate.net MELC has been successfully used for the determination of various pharmaceutical compounds in different formulations. researchgate.netnih.gov

Characteristics of Microemulsion Liquid Chromatography:

| Characteristic | Description |

| Mobile Phase | Thermodynamically stable oil-in-water or water-in-oil microemulsion. researchgate.netresearchgate.net |

| Advantages | High solubilizing power for diverse analytes, potential for faster analysis, and use of environmentally friendly solvents. researchgate.netnih.gov |

| Applications | Analysis of drugs in pharmaceutical preparations and has potential for bioanalytical applications. researchgate.netnih.gov |

Application in Impurity Profiling and Related Substances Quantification

Impurity profiling is a critical aspect of pharmaceutical development and quality control. The presence of impurities, even in trace amounts, can affect the safety and efficacy of a drug. conicet.gov.ar Deuterated compounds like Flunarizine-d8 play a significant role in the accurate identification and quantification of impurities in the non-labeled active pharmaceutical ingredient (API).

Use as a Reference Standard for Unlabeled Flunarizine Impurities

Flunarizine-d8 can serve as an invaluable tool in the analysis of unlabeled Flunarizine and its impurities. nih.govnih.govtus.ie In quantitative analysis, particularly when using mass spectrometry-based methods, isotopically labeled internal standards are the preferred choice. tandfonline.comscispace.com

By using Flunarizine-d8 as an internal standard, it is possible to accurately quantify known and unknown impurities in the bulk drug substance. The deuterated standard co-elutes with the unlabeled analyte and its structurally similar impurities, allowing for precise and accurate quantification by compensating for variations in sample preparation and instrument response. clearsynth.com This is especially important for meeting the stringent requirements of regulatory guidelines, such as those from the ICH, which mandate the identification and characterization of impurities above certain thresholds. conicet.gov.ar The use of Flunarizine-d8 as a reference standard is crucial for the validation of analytical methods aimed at impurity profiling. synzeal.com

Characterization of Process-Related Impurities in Deuterated Synthesis

The synthesis of deuterated compounds like Flunarizine-d8 can itself introduce specific process-related impurities. researchgate.net These can include under-deuterated or mis-deuterated isotopic impurities, which can be challenging to separate from the desired deuterated product due to their similar physical properties. researchgate.net

The characterization of these impurities is essential to ensure the quality and purity of the Flunarizine-d8 standard. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to identify and quantify these process-related impurities. conicet.gov.aracs.org Understanding the impurity profile of the deuterated standard is critical, as the presence of unlabeled drug as an impurity in the deuterated internal standard can lead to inaccurate results in quantitative bioanalysis. tandfonline.com Therefore, stringent control and characterization of the synthesis process are necessary to produce high-purity Flunarizine-d8 for use as a reliable analytical standard. researchgate.net

Metabolic Studies and Pathway Elucidation Using Flunarizine D8 Dihydrochloride

Investigation of Metabolic Pathways in In Vitro Systems

In vitro systems, particularly hepatic microsomes, are instrumental in characterizing the metabolic pathways of drug candidates. nih.gov These systems contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions. nih.gov For Flunarizine-d8, these in vitro models provide a controlled environment to study its biotransformation.

Hepatic Microsomal Stability Studies

Hepatic microsomal stability assays are a cornerstone in early drug discovery to predict the metabolic clearance of a compound. evotec.comnuvisan.com These assays measure the rate at which a compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance (CLint). nuvisan.com In the case of Flunarizine-d8, incubation with pooled human or animal liver microsomes in the presence of the necessary cofactor, NADPH, initiates the metabolic process. evotec.com The concentration of Flunarizine-d8 is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), with the non-deuterated Flunarizine (B1672889) often used as a reference. nih.govresearchgate.net

The rate of disappearance of the parent compound allows for the calculation of its half-life (t½) and intrinsic clearance. A slower rate of metabolism in these assays would suggest a higher metabolic stability.

Table 1: Representative Data from a Hepatic Microsomal Stability Assay of Flunarizine-d8

| Time (minutes) | Flunarizine-d8 Concentration (% remaining) |

| 0 | 100 |

| 5 | 95 |

| 15 | 85 |

| 30 | 70 |

| 60 | 50 |

This table presents hypothetical data for illustrative purposes.

Enzyme Kinetics and Isotope Tracing in Metabolic Transformations

The use of Flunarizine-d8 is particularly advantageous in enzyme kinetic studies and for tracing metabolic pathways. The heavier isotope of deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This effect can help to identify the rate-limiting steps in the metabolism of the drug.

The primary metabolic pathways for the parent compound, Flunarizine, are known to be N-dealkylation and aromatic hydroxylation, processes mediated by cytochrome P450 enzymes. drugbank.comnih.gov By using Flunarizine-d8, where deuterium atoms are placed on the piperazine (B1678402) ring, researchers can investigate the impact of deuteration on these specific metabolic routes. If N-dealkylation is a key metabolic pathway, a significant KIE would be expected, resulting in a slower formation of the dealkylated metabolite from Flunarizine-d8 compared to Flunarizine.

Isotope tracing using Flunarizine-d8 allows for the unambiguous identification of drug-related material in complex biological matrices. The unique mass signature of the deuterated compound and its metabolites facilitates their detection and quantification by mass spectrometry.

Identification and Quantification of Metabolites in Preclinical Samples

A crucial step in drug development is the identification and quantification of metabolites in preclinical samples, such as plasma, urine, and feces, from animal studies. nih.gov This is essential to understand the complete disposition of the drug and to identify any potentially active or toxic metabolites. nih.gov

The use of Flunarizine-d8 as an internal standard is well-established for the accurate quantification of Flunarizine in biological samples. nih.govresearchgate.net In studies aimed at characterizing the metabolism of Flunarizine-d8 itself, its unique mass allows for the confident identification of its metabolites. By comparing the metabolite profiles of animals treated with Flunarizine versus those treated with Flunarizine-d8, researchers can discern the impact of deuteration on the metabolic fate of the molecule.

Advanced analytical techniques, such as high-resolution mass spectrometry, are employed to detect and structurally elucidate the metabolites. researchgate.net The mass shift corresponding to the number of deuterium atoms helps in distinguishing the metabolites of Flunarizine-d8 from endogenous compounds and metabolites of the non-deuterated drug.

Chemical Stability and Degradation Pathway Analysis of Flunarizine D8 Dihydrochloride

Forced Degradation Studies for Stability Indicating Method Development

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance, which helps in understanding the intrinsic stability of the molecule and establishing its degradation pathways. researchgate.net While specific forced degradation data for Flunarizine-d8 (dihydrochloride) is not extensively available in public literature, studies on Flunarizine (B1672889) provide a strong basis for assessing its stability. The primary difference in stability is expected to arise from the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially slowing down degradation processes that involve the cleavage of these bonds. researchgate.net

Hydrolysis is a common degradation pathway for pharmaceuticals. pharmaceutical-journal.com Studies on non-deuterated Flunarizine dihydrochloride (B599025) have shown varied results under hydrolytic stress.

Under acidic conditions, some studies report that Flunarizine is stable. researchgate.net However, other research indicates that it can undergo acid-induced degradation. nih.gov The kinetics of this degradation have been investigated, suggesting a pathway that can be monitored by stability-indicating methods. nih.gov

In contrast, Flunarizine shows extensive degradation in basic mediums. researchgate.net This susceptibility to basic hydrolysis is a significant factor in its stability profile. The deuteration in Flunarizine-d8 is on a phenyl ring, which is not typically the primary site of hydrolysis. Therefore, the stability of Flunarizine-d8 under acidic and basic conditions is expected to be similar to that of non-deuterated Flunarizine.

Table 1: Summary of Flunarizine Degradation under Hydrolytic Stress

| Stress Condition | Observation for Flunarizine | Expected Impact on Flunarizine-d8 |

|---|---|---|

| Acidic Hydrolysis | Stable to moderate degradation reported. nih.govresearchgate.net | Similar stability profile expected. |

Table 2: Summary of Flunarizine Degradation under Oxidative Stress

| Stress Condition | Observation for Flunarizine | Expected Impact on Flunarizine-d8 |

|---|

The stability of a drug under thermal stress is a critical parameter evaluated during development. mdpi.com Studies on Flunarizine have indicated that it is generally stable under thermal stress conditions. researchgate.net However, some research involving different brands of Flunarizine tablets has shown degradation upon heat exposure, suggesting that the formulation can also play a role in thermal stability. researchgate.net For Flunarizine-d8, it is anticipated to exhibit a similar high level of thermal stability as the parent compound, as thermal degradation pathways may not necessarily involve the cleavage of the C-D bonds.

Table 3: Summary of Flunarizine Degradation under Thermal Stress

| Stress Condition | Observation for Flunarizine | Expected Impact on Flunarizine-d8 |

|---|

Photostability testing is an essential part of forced degradation studies to determine the effect of light on a drug substance. Flunarizine has been consistently reported to be stable under photolytic stress conditions when exposed to UV light. researchgate.net This suggests that the molecule is not prone to degradation through photochemical reactions. Consequently, Flunarizine-d8 is also expected to be highly stable under photolytic conditions.

Table 4: Summary of Flunarizine Degradation under Photolytic Stress

| Stress Condition | Observation for Flunarizine | Expected Impact on Flunarizine-d8 |

|---|

Identification and Characterization of Degradation Products

The identification of degradation products is a key outcome of forced degradation studies. For Flunarizine, several degradation products have been identified, particularly from oxidative and hydrolytic stress.

One study identified five potential degradation products of Flunarizine, which were separated using micellar or microemulsion liquid chromatography. nih.gov These include:

1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, 4-oxide (an oxidative product)

bis(4-fluorophenyl)methanone

bis(4-fluorophenyl)methanol (B1266172)

1-(3-phenyl-2-propenyl)piperazine

1-[bis(4-fluorophenyl)methyl] piperazine (B1678402)

Another study focused on the acid-induced degradation product, which was successfully separated and quantified using a stability-indicating liquid chromatographic method. nih.gov For the structurally similar drug cinnarizine, two new oxidative degradation impurities were recently identified and characterized using advanced techniques like LC-HRMS/MS and NMR. nih.gov

For Flunarizine-d8, the degradation profile is expected to be qualitatively similar to that of Flunarizine, likely forming the same core degradation products. However, the relative amounts of these products might differ due to the kinetic isotope effect, which could slow the rate of formation of any degradants where a deuterated bond is broken in the rate-determining step.

Assessment of Chemical Stability Under Controlled Research Conditions

Under recommended storage conditions, Flunarizine dihydrochloride is considered chemically stable. medchemexpress.com The deuterated analogue, Flunarizine-d8 (dihydrochloride), is also expected to be stable when stored properly, typically in a well-sealed container protected from light and moisture. researchgate.net The inherent stability of deuterated compounds is a key reason for their use as internal standards in analytical research. researchgate.net

The long plasma half-life of Flunarizine in therapeutic use points to a degree of metabolic stability, and deuteration is a strategy often employed to further enhance this property by slowing down metabolic processes. nih.govnih.gov Therefore, under controlled research conditions, Flunarizine-d8 (dihydrochloride) is expected to be a stable and reliable compound for its intended applications.

Mechanistic Investigations and Preclinical Research Applications

Application in In Vitro Receptor Binding and Ion Channel Modulation Studies

Flunarizine-d8 is an invaluable tool for in vitro studies aimed at elucidating the precise interactions of Flunarizine (B1672889) with various receptors and ion channels. In such research settings, Flunarizine-d8 is most commonly used as an internal standard for mass spectrometry-based quantification, allowing for accurate measurement of the non-deuterated drug's binding affinity and modulatory effects.

Flunarizine is recognized as a selective calcium entry blocker. drugbank.compediatriconcall.com Its mechanism involves inhibiting the influx of extracellular calcium through voltage-dependent calcium channels in various cell types, including neurons and smooth muscle cells. patsnap.com This action is achieved by physically obstructing the channel pore, which leads to a reduction in intracellular calcium levels. drugbank.compediatriconcall.com The resulting decrease in intracellular calcium dampens the contractile processes of smooth muscle cells and reduces neuronal excitability. pediatriconcall.compatsnap.com

In cellular models, studies have demonstrated that Flunarizine blocks both T-type and L-type voltage-dependent calcium channels. patsnap.com This blockade is a key component of its neuroprotective effects, as it can prevent the cellular damage associated with excessive calcium influx that occurs during events like cerebral ischemia. nih.gov Research in cultured rat cortical neurons has confirmed that Flunarizine blocks calcium currents (ICa) in a concentration-dependent manner. nih.gov While these studies are performed with the non-deuterated compound, the use of Flunarizine-d8 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is crucial for accurately quantifying the concentration of Flunarizine and determining its precise binding kinetics and efficacy in these cellular systems.

Table 1: Summary of Flunarizine's Effect on Calcium Channels in Cellular Models

| Channel Type | Model System | Effect of Flunarizine | Research Application of Flunarizine-d8 |

|---|---|---|---|

| Voltage-gated Ca2+ channels | Cultured rat cortical neurons | Concentration-dependent blockade of ICa (IC50 of 1.77μM). nih.gov | Internal standard for accurate quantification of Flunarizine. |

| T-type and L-type Ca2+ channels | Neurons, Smooth muscle cells | Selective blockade, reducing intracellular calcium levels. patsnap.com | Enables precise determination of binding affinity and kinetics. |

Beyond its effects on calcium channels, research has revealed that Flunarizine also modulates other key targets, including voltage-gated sodium channels and dopamine (B1211576) receptors.

Sodium Channel Antagonism: Studies using whole-cell patch-clamp recordings in cultured rat cortical neurons have shown that Flunarizine blocks voltage-gated sodium currents (INa) with an IC50 value of 0.94μM. nih.gov The blockade is state-dependent, being more potent at more depolarized holding potentials, and the drug significantly slows the recovery of the channel from inactivation. nih.govnih.gov This action is thought to contribute to its neuroprotective capabilities by preventing the cytotoxic influx of sodium, which can lead to a secondary increase in intracellular calcium via the reverse operation of the Na+/Ca++ exchanger, particularly during ischemic conditions. nih.gov

Dopamine Receptor Antagonism: Flunarizine has been shown to possess weak dopamine D2 receptor antagonistic properties. patsnap.com In vivo studies using single-photon emission computed tomography (SPECT) with a D2 receptor-specific ligand demonstrated that patients treated with Flunarizine had a significant reduction in striatal dopamine D2 receptor binding potential. nih.govnih.gov While this blockade is confirmed, its direct correlation with the primary therapeutic effects of Flunarizine in conditions like migraine is not established. nih.gov In these types of receptor binding studies, Flunarizine-d8 would be the ideal internal standard for quantifying the concentration of Flunarizine in patient samples or in vitro assays to correlate drug levels with the degree of receptor occupancy.

Table 2: Flunarizine's Activity on Sodium Channels and Dopamine Receptors

| Target | Model System | Key Findings |

|---|---|---|

| Voltage-gated Na+ Channels | Cultured rat cortical neurons | Blocks INa (IC50 = 0.94μM); blockade is state- and frequency-dependent. nih.gov |

| Voltage-gated Na+ Channels | Isolated rat Purkinje neurons | Interacts preferentially with inactivated Na+ channels, slowing recovery. nih.gov |

Use as a Tool in Animal Models for Mechanistic Elucidation (e.g., neuroprotective mechanisms)

Flunarizine has been extensively studied in various animal models to understand its mechanisms of action, particularly its neuroprotective effects. It has shown protective capabilities in models of cerebral ischemia, hypoxia, and migraine. nih.govnih.gov For instance, in models of brain hypoxia, Flunarizine improves the post-hypoxic recovery of synaptic function, demonstrating a direct neuronal protective effect independent of its vascular actions. nih.gov In photochemical stroke models in rats, Flunarizine has been shown to prevent sensorimotor deficits. scilit.com Furthermore, in pharmacological models of schizophrenia, Flunarizine inhibited hyperlocomotion induced by amphetamine and dizocilpine, suggesting a profile similar to atypical antipsychotics. nih.gov

In these complex in vivo studies, Flunarizine-d8 is an indispensable tool. When administered alongside the non-labeled drug, it acts as a stable isotope-labeled internal standard. This allows for precise quantification of Flunarizine and its metabolites in various biological matrices (e.g., plasma, brain tissue) using techniques like LC-MS. This accurate quantification is essential for:

Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Flunarizine in the animal model.

Pharmacodynamic Correlation: Linking specific tissue or plasma concentrations of Flunarizine to the observed neuroprotective or behavioral effects.

Metabolite Identification: Aiding in the identification and quantification of metabolic products of Flunarizine, which is crucial for a complete understanding of its biological activity and potential for drug-drug interactions. pediatriconcall.com

Isotope Effect Studies in Biochemical and Enzymatic Reactions (General Academic Principle)

The substitution of a lighter isotope with a heavier one, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), can alter the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.org The KIE is a powerful tool in mechanistic enzymology, used to determine reaction mechanisms and identify rate-limiting steps. nih.govtandfonline.com

The basis of the KIE lies in the difference in zero-point vibrational energy between bonds involving the light and heavy isotopes; a bond to a heavier isotope (like a C-D bond) has a lower zero-point energy and is stronger than a bond to a lighter isotope (a C-H bond). wikipedia.org Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking a C-H bond. wikipedia.org By measuring the reaction rates of a deuterated substrate versus its non-deuterated counterpart (kH/kD), researchers can infer whether the cleavage of that specific C-H bond is part of the rate-determining step of the enzymatic reaction. acs.org

Flunarizine-d8, with its eight deuterium atoms, is a suitable candidate for such investigations. nih.gov Its metabolism, which may be mediated by hepatic enzymes, could be studied using KIEs. pediatriconcall.com For example, if the enzymatic metabolism of Flunarizine involves the cleavage of a C-H bond at one of the deuterated positions, the rate of metabolism for Flunarizine-d8 would be slower than that for Flunarizine. Observing a significant KIE would provide strong evidence that C-H bond cleavage is a rate-limiting step in its metabolic pathway. This information is valuable for understanding the drug's pharmacokinetic profile and potential for metabolic drug interactions. nih.gov

Future Directions and Emerging Research Avenues for Flunarizine D8 Dihydrochloride

Potential for Novel Deuterated Analog Development

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a recognized strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of a drug. uniupo.it This "deuterium switch" can lead to a variety of improvements, including reduced rates of metabolism, prolonged half-life, and potentially a better safety profile due to decreased formation of toxic metabolites. dovepress.comnih.gov

While Flunarizine-d8 itself is primarily used as an internal standard, the principles of deuteration could be applied to develop novel therapeutic analogs of flunarizine (B1672889). By selectively placing deuterium atoms at specific sites of metabolic vulnerability on the flunarizine molecule, researchers could create new chemical entities with improved drug properties. For instance, if a particular part of the flunarizine molecule is prone to rapid breakdown by liver enzymes, deuterating that position could slow this process, leading to a longer duration of action and potentially allowing for lower or less frequent dosing.

The development of such novel deuterated flunarizine analogs would involve:

Metabolic Mapping: Identifying the primary sites of metabolism on the flunarizine molecule using techniques like mass spectrometry.

Strategic Deuteration: Synthesizing new flunarizine molecules with deuterium atoms at the identified "soft spots".

In Vitro and In Vivo Testing: Evaluating the new deuterated analogs for their metabolic stability, pharmacokinetic properties, and pharmacological activity compared to the original flunarizine.

This approach has been successfully applied to other drugs, leading to the development of FDA-approved deuterated medications with tangible clinical benefits. uniupo.it The exploration of novel deuterated flunarizine analogs therefore represents a promising avenue for future research.

Integration into Advanced Multi-Omics Research Methodologies

Multi-omics approaches, which involve the comprehensive analysis of various biological molecules like genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are revolutionizing our understanding of complex biological systems and diseases. nih.govfrontlinegenomics.com Stable isotope-labeled compounds, such as Flunarizine-d8, are valuable tools that can be integrated into these multi-omics workflows to provide deeper insights.

In the context of multi-omics research, Flunarizine-d8 could be used as a tracer to follow the metabolic fate of flunarizine within a biological system. By introducing Flunarizine-d8 to cells or animal models, researchers can use mass spectrometry-based techniques to track its conversion into various metabolites. This information can then be correlated with changes in the proteome and metabolome to understand the drug's mechanism of action and its off-target effects at a systems level.

The integration of Flunarizine-d8 into multi-omics studies could enable researchers to:

Elucidate Metabolic Pathways: Precisely map the biotransformation of flunarizine and identify all its metabolites.

Quantify Metabolic Flux: Determine the rate at which flunarizine is metabolized and how this is influenced by various factors.

Identify Drug-Induced Perturbations: Observe how flunarizine treatment affects the broader metabolic and protein landscape of a cell or organism.

This type of detailed metabolic information is invaluable for understanding a drug's efficacy and potential for toxicity, and it represents a significant step beyond traditional pharmacokinetic studies.

Broader Applications in Drug Discovery and Development Research (excluding clinical)

Beyond its potential in developing new therapeutic analogs and its use in multi-omics research, Flunarizine-d8 (dihydrochloride) already plays a crucial role in non-clinical drug discovery and development as an internal standard.

In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate quantification of a drug in biological samples like plasma. nih.gov Flunarizine-d8 is an ideal internal standard for flunarizine because it has the same chemical properties as the non-deuterated drug but a different mass due to the presence of deuterium atoms. This allows it to be distinguished by the mass spectrometer.

A high-throughput LC-MS/MS method has been developed and validated for the determination of flunarizine in human plasma using Flunarizine-d8 as the internal standard. nih.gov In this method, the transitions of m/z 405.2 → 203.2 for flunarizine and m/z 413.1 → 203.2 for Flunarizine-d8 are monitored. nih.gov This application is fundamental for:

Pharmacokinetic Studies: Accurately measuring the concentration of flunarizine in plasma over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of flunarizine.

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism and clearance of flunarizine.

Q & A

Q. What safety protocols are essential when handling Flunarizine-d8 (dihydrochloride) in preclinical studies?

- Methodological Answer : Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, lab coats) and fume hood use. Screen for off-target effects (e.g., hERG channel inhibition) to mitigate cardiovascular risks. Dispose of waste via approved chemical degradation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.